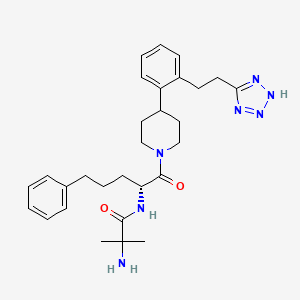
4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H-perfluorohexyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H-perfluorohexyl carbonate is a specialized organofluorine compound. It is characterized by the presence of bromine, fluorine, and perfluoroalkyl groups, which impart unique chemical properties. This compound is used in various scientific research applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H-perfluorohexyl carbonate typically involves the reaction of 3,3,4,4-tetrafluoro-1-butanol with bromine in the presence of a base such as sodium carbonate . The reaction proceeds under controlled conditions to ensure the selective bromination of the butanol derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H-perfluorohexyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl derivatives or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation and Reduction: Products include carbonyl compounds and alcohols.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H-perfluorohexyl carbonate is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organofluorine compounds.
Biology: The compound is used in the study of fluorinated biomolecules and their interactions.
Medicine: It is explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H-perfluorohexyl carbonate involves its reactivity with various nucleophiles and electrophiles. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate
- 4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,9H-perfluorononyl carbonate
Uniqueness
4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H-perfluorohexyl carbonate is unique due to its specific combination of bromine and perfluoroalkyl groups, which impart distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in scientific research and industry .
Eigenschaften
Molekularformel |
C11H6BrF15O3 |
|---|---|
Molekulargewicht |
551.04 g/mol |
IUPAC-Name |
(4-bromo-3,3,4,4-tetrafluorobutyl) 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate |
InChI |
InChI=1S/C11H6BrF15O3/c12-10(23,24)5(13,14)1-2-29-4(28)30-3-6(15,16)7(17,18)8(19,20)9(21,22)11(25,26)27/h1-3H2 |
InChI-Schlüssel |
VFVLZVYAABOIRW-UHFFFAOYSA-N |
Kanonische SMILES |
C(COC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(F)(F)Br)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3aS-(3aalpha,4alpha,5beta,7aalpha)]-5-Azido-7-bromo-3a,4,5,7a-tetrahydro-2,2-dimethyl-1,3-benzodioxol-4-ol](/img/structure/B12083565.png)




![3-[14,16-dihydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12083603.png)







![3-[4-cyclopentyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B12083641.png)
